![molecular formula C17H11N7OS B3469578 N-(5-methyl[1,2,4]triazolo[1,5-c]quinazolin-2-yl)-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B3469578.png)
N-(5-methyl[1,2,4]triazolo[1,5-c]quinazolin-2-yl)-2,1,3-benzothiadiazole-5-carboxamide
Overview
Description
“N-(5-methyl[1,2,4]triazolo[1,5-c]quinazolin-2-yl)-2,1,3-benzothiadiazole-5-carboxamide” is a compound that belongs to the class of triazoloquinazolines . Triazoloquinazolines are relevant structural templates in both natural and synthetic biologically active compounds .
Synthesis Analysis
The synthesis of similar compounds involves the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazoloquinazoline with different aryl amines . The starting material 2-(methylthio)-5-phenyl-[1,2,4]triazoloquinazoline was synthesized from anthranilic acid .Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using various techniques such as IR spectroscopy and NMR spectroscopy . For instance, the IR spectrum can provide information about the functional groups present in the molecule, while the NMR spectrum can provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
The chemical reactions involving similar compounds can involve various processes such as cycle opening by cleavage of N4-C5 bond, rotation of triazole cycle, and cycle closure by forming of new N4-C5 bond .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be analyzed using various techniques. For instance, the IR and NMR spectra can provide information about the functional groups and atoms in the molecule .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for the research on similar compounds could involve further optimization and development of these compounds as potential therapeutic agents. For instance, some compounds have shown promising antimicrobial, antitubercular, and anti-HIV activities , suggesting potential for further development in these areas.
properties
IUPAC Name |
N-(5-methyl-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)-2,1,3-benzothiadiazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N7OS/c1-9-18-12-5-3-2-4-11(12)15-19-17(21-24(9)15)20-16(25)10-6-7-13-14(8-10)23-26-22-13/h2-8H,1H3,(H,20,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFISEXREWBZEKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C3=NC(=NN13)NC(=O)C4=CC5=NSN=C5C=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N7OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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